
2-(2-Ethoxyethoxy)ethyl carbamate
説明
“2-(2-Ethoxyethoxy)ethyl carbamate” is an organic compound with the CAS Number: 1379303-63-5 . It has a molecular weight of 177.2 and is a liquid at room temperature . It contains a total of 27 atoms; 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .
Synthesis Analysis
The synthesis of ethyl carbamate, a related compound, is known to occur from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule . Chemical Reactions Analysis
Ethyl carbamate, a related compound, is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Insecticide Synergy
2-(2-Ethoxyethoxy)ethyl carbamate, known as sesamex, is identified as an effective synergist for carbamate insecticides. It enhances the efficacy of these insecticides against various strains of house flies, including those resistant to DDT and parathion. Notably, sesamex synergizes with carbamates at higher insecticide/synergist ratios than usual, indicating a unique mechanism of action (Eldefrawi et al., 1960).
Juvenile Hormone Activity
Sesamex and related compounds have been tested for juvenile hormone activity, particularly in the yellow mealworm. The research shows that sesamex and certain derivatives possess significant hormone-like effects. This application suggests potential in pest control and developmental biology studies (Redfern et al., 1970).
Chemical Synthesis and Reactions
This compound is also significant in chemical synthesis. For instance, its derivatives have been used in creating silicon-containing aziridines, demonstrating its role in organometallic chemistry. This application is crucial for developing new materials and studying chemical reactions (Lukevics et al., 1986).
作用機序
Target of Action
The primary target of 2-(2-Ethoxyethoxy)ethyl carbamate is Acetylcholinesterase (ACHE) . This enzyme plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound, like other carbamates, inhibits the action of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, a neuromediator agent, leading to an increase in acetylcholine at nerve synapses or neuromuscular junctions . This results in continuous transmission of nerve impulses and uncontrolled muscle contractions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves due to the accumulation of acetylcholine .
Pharmacokinetics
The degradation products are excreted by the kidneys and the liver .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is water-soluble and may spread in water systems . It’s also important to note that the compound’s action can be affected by the presence of other substances, such as oxidizing agents . Proper storage in a well-ventilated place is recommended to maintain its stability .
生化学分析
Biochemical Properties
2-(2-Ethoxyethoxy)ethyl carbamate plays a significant role in biochemical reactions, primarily through its interaction with acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve signal transmission . Additionally, it interacts with other esterases, contributing to the inactivation of various neurotransmitters .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by disrupting normal neurotransmission, leading to symptoms such as muscle weakness, dizziness, and sweating . The compound also affects cell signaling pathways, particularly those involving acetylcholine receptors. This disruption can lead to altered gene expression and changes in cellular metabolism . In some cases, prolonged exposure can result in neurotoxicity and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of acetylcholinesterase, forming a carbamoylated enzyme complex . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The compound’s molecular structure allows it to interact with other biomolecules, including proteins and nucleic acids, potentially leading to changes in gene expression . Additionally, it can inhibit other enzymes, such as esterases, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Over time, its inhibitory effects on acetylcholinesterase may diminish as the compound degrades. Long-term studies have shown that prolonged exposure can lead to chronic neurotoxicity and other adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild symptoms such as muscle twitching and salivation . At higher doses, it can lead to severe toxicity, including convulsions, respiratory failure, and death . Studies have shown that there is a threshold dose above which the toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by esterases, which hydrolyze the carbamate ester bond . This metabolism results in the formation of various metabolites, including ethanol and carbon dioxide . The compound can also interact with cytochrome P450 enzymes, leading to further metabolic transformations . These metabolic pathways play a crucial role in determining the compound’s overall toxicity and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . This distribution pattern influences its overall activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is primarily localized in the cytoplasm but can also be found in other cellular compartments, such as the nucleus and mitochondria . This localization is influenced by various factors, including the presence of targeting signals and post-translational modifications . The compound’s activity and function are closely linked to its subcellular distribution, as it interacts with different biomolecules in these compartments .
特性
IUPAC Name |
2-(2-ethoxyethoxy)ethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKFNWYUYUAOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)
![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)




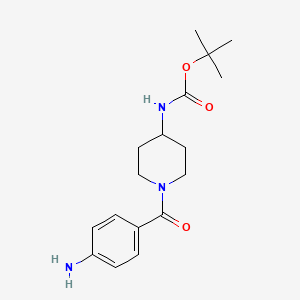
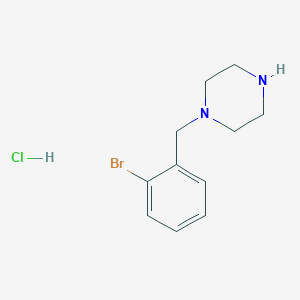
![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)
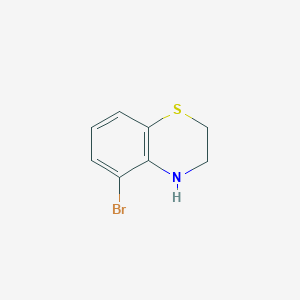
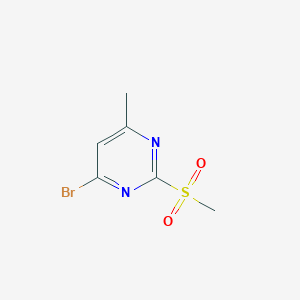
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)
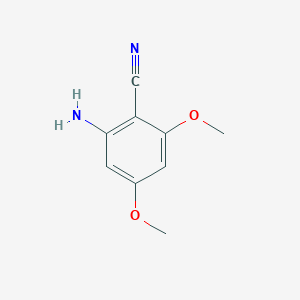
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)
